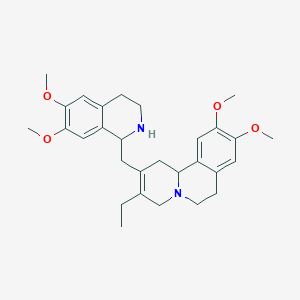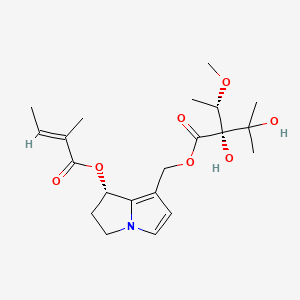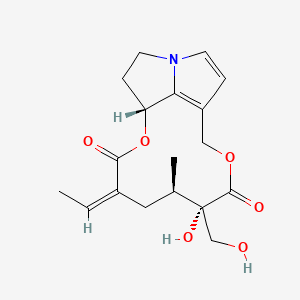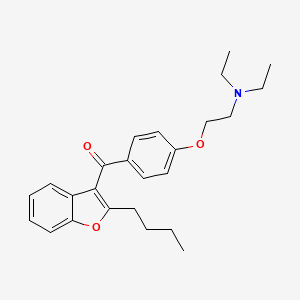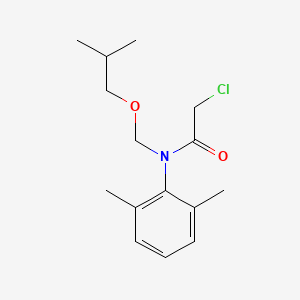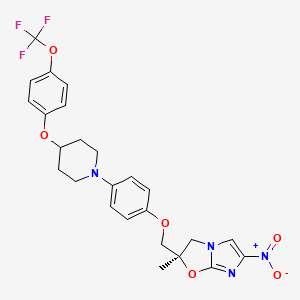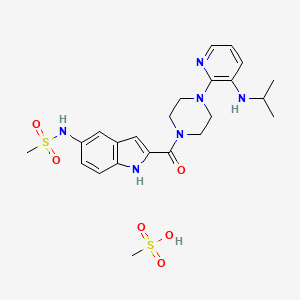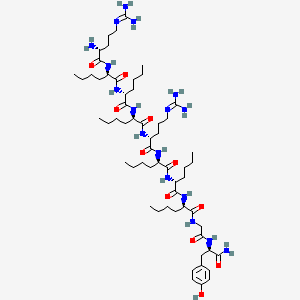
Desciclovir
Vue d'ensemble
Description
Il est converti chez l'homme en aciclovir, vraisemblablement par l'enzyme xanthine oxydase . Le déściclovir est principalement utilisé dans les milieux de recherche pour étudier ses propriétés pharmacologiques et ses applications thérapeutiques potentielles.
Applications De Recherche Scientifique
Le déściclovir a plusieurs applications en recherche scientifique :
Chimie : Utilisé pour étudier les mécanismes de réduction et d'oxydation des analogues de nucléosides.
Biologie : Investigations sur ses propriétés antivirales potentielles et sa conversion en aciclovir.
Médecine : Recherche sur sa pharmacocinétique et ses utilisations thérapeutiques potentielles dans le traitement des infections virales.
Industrie : Utilisé dans le développement de médicaments antiviraux et comme composé de référence dans le contrôle de la qualité
5. Mécanisme d'action
Le déściclovir exerce ses effets en étant converti en aciclovir dans l'organisme. L'aciclovir est un analogue de la guanosine qui inhibe l'ADN polymérase virale, empêchant ainsi la réplication de l'ADN viral. Ce mécanisme est efficace contre le virus de l'herpès simplex, le virus de la varicelle-zona et d'autres herpèsvirus . Le processus de conversion implique l'enzyme xanthine oxydase, qui facilite la réduction du déściclovir en aciclovir .
Composés similaires :
Acyclovir : Le produit direct de l'oxydation du déściclovir, largement utilisé comme agent antiviral.
Valaciclovir : Un prodrug de l'aciclovir avec une meilleure biodisponibilité.
Penciclovir : Un autre analogue de la guanosine ayant des propriétés antivirales similaires.
Unicité du déściclovir : L'unicité du déściclovir réside dans son rôle de prodrug qui est spécifiquement converti en aciclovir. Cette conversion permet une administration et une activation ciblées dans l'organisme, ce qui pourrait réduire les effets secondaires et améliorer les résultats thérapeutiques .
Mécanisme D'action
Target of Action
Desciclovir, also known as 6-deoxyacyclovir, is a prodrug of acyclovir . Its primary target is the viral DNA polymerase of different herpesviruses . This enzyme is crucial for the replication of the viral genome, making it a key target for antiviral drugs.
Mode of Action
This compound is converted to acyclovir in vivo by xanthine oxidase . Acyclovir, being a guanosine analog, inhibits the action of viral DNA polymerase . It competes with deoxyguanosine triphosphate, thereby inhibiting DNA synthesis and preventing viral replication .
Biochemical Pathways
This compound affects the DNA replication pathway of the herpesvirus. After being converted to acyclovir, it gets incorporated into the viral DNA chain during replication. This results in premature termination of the DNA chain, thereby inhibiting the replication of the viral genome .
Pharmacokinetics
The absorption of this compound is at least 75%, and almost two-thirds of the administered oral dose is recovered in the urine as acyclovir . Peak acyclovir levels in plasma are reached in less than 1 hour . The half-life of this compound is 0.85 +/- 0.16 hours, compared with 2.6 +/- 0.5 hours for acyclovir, indicating rapid conversion of this compound to acyclovir .
Result of Action
The result of this compound’s action is the inhibition of herpesvirus replication. By blocking the action of viral DNA polymerase, it prevents the virus from multiplying, thereby controlling the infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of xanthine oxidase is crucial for the conversion of this compound to acyclovir . Furthermore, factors affecting drug absorption, distribution, metabolism, and excretion can also impact the efficacy of this compound.
Analyse Biochimique
Biochemical Properties
Desciclovir plays a crucial role in biochemical reactions by inhibiting viral DNA polymerase. It interacts with several enzymes and proteins, including viral thymidine kinase, which phosphorylates this compound to its active triphosphate form. This active form then competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination. The interaction with viral thymidine kinase is highly specific, allowing this compound to selectively target infected cells while sparing healthy ones .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In infected cells, this compound inhibits viral DNA synthesis, thereby preventing viral replication. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. This compound’s impact on cell signaling pathways includes the disruption of viral protein synthesis and the induction of apoptosis in infected cells. Additionally, this compound influences gene expression by incorporating into viral DNA and causing premature termination of the viral genome .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to this compound triphosphate by viral thymidine kinase. This active form of this compound then inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate. The incorporation of this compound triphosphate into viral DNA results in chain termination, effectively halting viral replication. This compound also exhibits a higher affinity for viral DNA polymerase compared to cellular DNA polymerase, ensuring selective inhibition of viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods. Long-term studies have shown that this compound maintains its antiviral activity for several weeks, with minimal degradation. Prolonged exposure to light and heat can accelerate its degradation, reducing its efficacy. In vitro and in vivo studies have demonstrated that this compound’s antiviral effects persist over time, with sustained inhibition of viral replication .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits viral replication without causing significant toxicity. At higher doses, this compound can induce toxic effects, including nephrotoxicity and neurotoxicity. Threshold effects have been observed, where doses above a certain level result in adverse effects. Animal studies have shown that this compound’s antiviral efficacy is dose-dependent, with higher doses providing greater inhibition of viral replication but also increasing the risk of toxicity .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes oxidation to form 9-carboxymethoxymethylguanine. This metabolite is then excreted in the urine. The metabolic pathways of this compound involve several enzymes, including alcohol dehydrogenase and aldehyde dehydrogenase. These enzymes facilitate the conversion of this compound to its inactive metabolites, which are subsequently eliminated from the body. The metabolic flux of this compound is influenced by factors such as liver function and renal clearance .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters such as organic anion transporters and nucleoside transporters, which facilitate its uptake into cells. Once inside the cells, this compound is distributed to various cellular compartments, including the nucleus and cytoplasm. The localization and accumulation of this compound within infected cells enhance its antiviral activity by ensuring its proximity to viral DNA polymerase .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its antiviral effects. This compound is directed to the nucleus through nuclear localization signals and post-translational modifications. Within the nucleus, this compound interacts with viral DNA polymerase and incorporates into viral DNA, leading to chain termination. The targeting of this compound to the nucleus ensures its effective inhibition of viral replication and minimizes its impact on cellular DNA synthesis .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le déściclovir peut être synthétisé par réduction de l'aciclovir. Le processus implique l'utilisation d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium dans des conditions contrôlées . La réaction a généralement lieu dans un solvant organique comme le diméthylsulfoxyde (DMSO) à une température et un pH spécifiques pour garantir un rendement et une pureté optimaux.
Méthodes de production industrielle : Dans les milieux industriels, la production de déściclovir implique des réactions de réduction à grande échelle utilisant des agents réducteurs similaires. Le processus est optimisé pour l'efficacité, la rentabilité et l'extensibilité. Le produit final est purifié par des techniques de cristallisation ou de chromatographie pour atteindre les niveaux de pureté souhaités pour la recherche et l'utilisation thérapeutique potentielle .
Analyse Des Réactions Chimiques
Types de réactions : Le déściclovir subit diverses réactions chimiques, notamment :
Oxydation : Conversion en aciclovir par oxydation par des enzymes telles que la xanthine oxydase.
Réduction : Une réduction supplémentaire peut conduire à la formation d'autres dérivés.
Substitution : Les réactions de substitution nucléophile peuvent modifier la structure du cycle purine.
Réactifs et conditions courantes :
Oxydation : Oxydation enzymatique à l'aide de la xanthine oxydase.
Réduction : Borohydrure de sodium ou hydrure de lithium et d'aluminium dans le DMSO.
Substitution : Nucléophiles tels que les halogénures ou les amines en conditions basiques.
Principaux produits formés :
Acyclovir : Le principal produit formé par oxydation.
Divers dérivés : En fonction des réactifs et des conditions spécifiques utilisés dans les réactions de substitution
Comparaison Avec Des Composés Similaires
Acyclovir: The direct product of desciclovir oxidation, widely used as an antiviral agent.
Valaciclovir: A prodrug of acyclovir with improved bioavailability.
Penciclovir: Another guanosine analog with similar antiviral properties.
Uniqueness of this compound: this compound’s uniqueness lies in its role as a prodrug that is specifically converted to acyclovir. This conversion allows for targeted delivery and activation within the body, potentially reducing side effects and improving therapeutic outcomes .
Propriétés
IUPAC Name |
2-[(2-aminopurin-9-yl)methoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c9-8-10-3-6-7(12-8)13(4-11-6)5-15-2-1-14/h3-4,14H,1-2,5H2,(H2,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQHSIGMOWQUIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)COCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80868807 | |
| Record name | 2-[(2-Amino-9H-purin-9-yl)methoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80868807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84408-37-7 | |
| Record name | Desciclovir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084408377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2-Amino-9H-purin-9-yl)methoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80868807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESCICLOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHM1XXA2EZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


